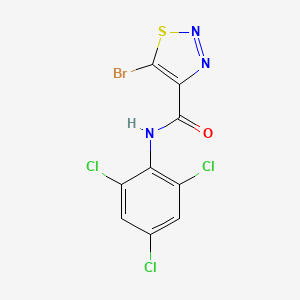
5-bromo-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 2,4,6-trichloroaniline with appropriate reagents to introduce the thiadiazole ring and bromine atom. One common method includes the cyclization of 2,4,6-trichloroaniline with thiocarbonyl diimidazole, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed for oxidation reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-bromo-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and chlorine atoms enhances its binding affinity and specificity, allowing it to exert its effects at lower concentrations.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide
- 5-iodo-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide
- 5-fluoro-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-bromo-N-(2,4,6-trichlorophenyl)-1,2,3-thiadiazole-4-carboxamide exhibits unique properties due to the presence of the bromine atom Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity, binding affinity, and overall biological activity
Properties
Molecular Formula |
C9H3BrCl3N3OS |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
5-bromo-N-(2,4,6-trichlorophenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C9H3BrCl3N3OS/c10-8-7(15-16-18-8)9(17)14-6-4(12)1-3(11)2-5(6)13/h1-2H,(H,14,17) |
InChI Key |
HVXNHDOPUCVEDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NC(=O)C2=C(SN=N2)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propyl 5-{[(4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500361.png)
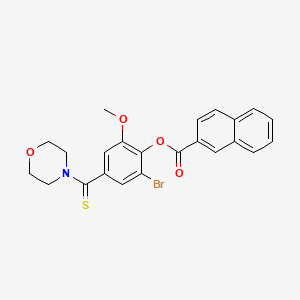
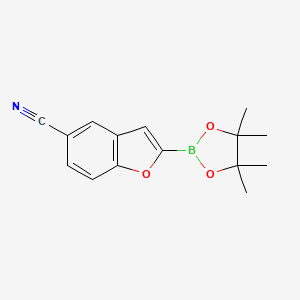
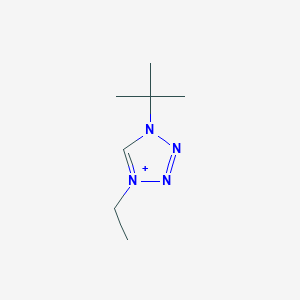
![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde](/img/structure/B12500385.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12500388.png)
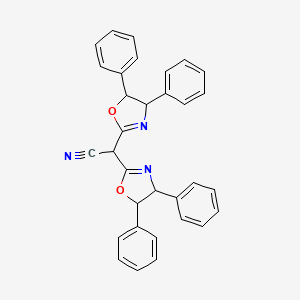
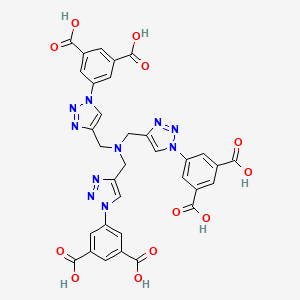
![N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12500405.png)
![Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12500414.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12500418.png)
![2-[(4-ethyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12500420.png)
![2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole](/img/structure/B12500425.png)
